molecular formula C20H20ClNO3S B2946516 6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one CAS No. 899217-40-4

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

Cat. No. B2946516
CAS RN: 899217-40-4
M. Wt: 389.89
InChI Key: YLVPAFOTYHKSIQ-UHFFFAOYSA-N
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Description

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as CEPQ, is a synthetic compound that belongs to the quinolone class of compounds. It has been widely used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Antioxidant Properties

A study on the antioxidant profile of ethoxyquin and some of its analogues, including heavier chalcogen analogues, assessed their chain-breaking antioxidative capacity and ability to catalyze the reduction of hydrogen peroxide. Ethoxyquin showed significant inhibition of azo-initiated peroxidation of linoleic acid, demonstrating a potential for these compounds in antioxidant applications (Kumar et al., 2007).

Antimicrobial Activity

Research into di-substituted sulfonylquinoxaline derivatives revealed their synthesis and antimicrobial activity, with several compounds showing good to moderate activity against Gram-positive, Gram-negative bacteria, and fungi. This study suggests the potential of sulfonyl-containing quinoline derivatives in developing new antimicrobial agents (Ammar et al., 2020).

Synthesis Catalysis

A novel nanosized N-sulfonated Brönsted acidic catalyst was introduced for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This research demonstrates the utility of sulfonyl-based catalysts in facilitating efficient and eco-friendly synthesis processes (Goli-Jolodar et al., 2016).

Organic Light-Emitting Diodes (OLEDs)

A study on new sulfone-based electron-transport materials with high triplet energy highlighted their application in blue phosphorescent organic light-emitting diodes (PhOLEDs). The materials demonstrated potential in improving the efficiency and performance of PhOLEDs, indicating the relevance of sulfonyl and quinoline derivatives in advanced materials science (Jeon et al., 2014).

Anticancer Activities

Research on 4-aminoquinoline derivatives designed and synthesized through a hybrid pharmacophore approach evaluated their anticancer activities. One compound, in particular, showed effectiveness across a range of cancers and demonstrated a potential mechanism involving the induction of apoptosis and DNA/RNA damage, underscoring the potential of quinoline derivatives in cancer therapy (Solomon et al., 2019).

properties

IUPAC Name

6-chloro-3-(4-ethylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO3S/c1-3-11-22-13-19(20(23)17-12-15(21)7-10-18(17)22)26(24,25)16-8-5-14(4-2)6-9-16/h5-10,12-13H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPAFOTYHKSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one

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